REACTION_SMILES
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[Br:1][CH2:2][CH2:3][C:4](=[O:5])[N:6]1[c:7]2[c:8]([n:18]([CH3:22])[cH:19][c:20]2[CH3:21])[C:9](=[O:17])[NH:10][c:11]2[c:12]1[cH:13][cH:14][cH:15][cH:16]2.[CH2:23]1[CH2:24][CH2:25][NH:26][CH2:27]1.[Na+:28].[Na+:29].[O-:30][C:31](=[O:32])[O-:33].[O:34]1[CH2:35][CH2:36][O:37][CH2:38][CH2:39]1>>[CH2:2]([CH2:3][C:4](=[O:5])[N:6]1[c:7]2[c:8]([n:18]([CH3:22])[cH:19][c:20]2[CH3:21])[C:9](=[O:17])[NH:10][c:11]2[c:12]1[cH:13][cH:14][cH:15][cH:16]2)[N:26]1[CH2:25][CH2:24][CH2:23][CH2:27]1
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Name
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Cc1cn(C)c2c1N(C(=O)CCBr)c1ccccc1NC2=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cn(C)c2c1N(C(=O)CCBr)c1ccccc1NC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Type
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product
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Smiles
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Cc1cn(C)c2c1N(C(=O)CCN1CCCC1)c1ccccc1NC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |